molecular formula C11H18N2O2 B587330 Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 142253-46-1

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No. B587330
CAS RN: 142253-46-1
M. Wt: 210.277
InChI Key: IPLBXZOFLWOERN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate” is C11H18N2O2 . The InChI Code is 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m1/s1 .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: is a valuable building block in organic synthesis. It is particularly useful in the synthesis of pyrrolidine derivatives, which are prevalent in many bioactive compounds and pharmaceuticals . The tert-butyl group serves as a protective group that can be removed after the desired reactions have taken place, ensuring the integrity of the pyrrolidine structure throughout the synthetic process.

Chemoselective N-tert-Butoxycarbonylation

This compound has been identified as a green and chemoselective N-tert-butoxycarbonylation reagent. It is effective for the protection of amines in the synthesis of various organic molecules . The chemoselectivity is crucial for the high yield and purity of the desired products, making it a valuable reagent in medicinal chemistry.

Peptide Synthesis

In peptide synthesis, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used to introduce the tert-butyl protected amino group, which is a common protecting group for amines in peptide coupling reactions . This allows for the sequential addition of amino acids without unwanted side reactions.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which include many biologically active molecules, can be synthesized using this compound as an intermediate. Its cyanomethyl group can participate in various cyclization reactions to form diverse heterocyclic structures .

Material Science

In the field of material science, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used in the synthesis of novel ionic liquids. These ionic liquids have potential applications in electrochemistry, catalysis, and as solvents for chemical reactions .

Computational Chemistry

This compound is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new molecules. Programs like Amber and GROMACS utilize such compounds for creating accurate models for simulations .

Industrial Production

The tert-butyl group’s ease of removal makes Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate a candidate for large-scale industrial production of complex organic molecules. Its stability and reactivity are beneficial for developing efficient and scalable synthetic routes .

Environmental Chemistry

Lastly, due to its potential as a green reagent, it may find applications in environmental chemistry. Its use in reactions that are carried out under mild conditions with minimal byproducts aligns with the principles of green chemistry .

Mechanism of Action

The mechanism of action of “Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate” is not specified in the sources .

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679043
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

CAS RN

142253-46-1
Record name tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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